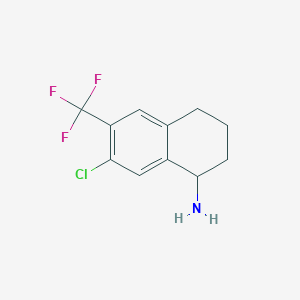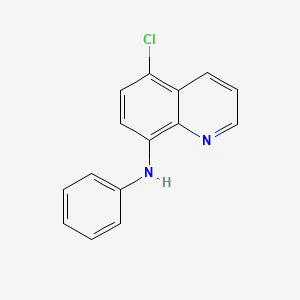
3-Bromo-4-fluoro-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluoro-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C7H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of 3-Bromo-4-fluoro-2-nitrobenzaldehyde typically begins with the nitration of 3-Bromo-4-fluorobenzaldehyde. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Bromination: Another route involves the bromination of 4-Fluoro-2-nitrobenzaldehyde using bromine in the presence of a suitable catalyst to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the controlled addition of bromine and nitro groups to the benzaldehyde ring under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the electron-withdrawing effects of the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate.
Major Products:
Reduction: 3-Bromo-4-fluoro-2-aminobenzaldehyde.
Oxidation: 3-Bromo-4-fluoro-2-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-fluoro-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-fluoro-2-nitrobenzaldehyde is largely determined by its functional groups. The nitro group is highly electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. The bromine and fluorine atoms can influence the compound’s reactivity and stability through inductive and resonance effects.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-fluorobenzaldehyde
- 4-Fluoro-3-nitrobenzaldehyde
- 3-Bromo-4-nitrobenzaldehyde
Uniqueness: 3-Bromo-4-fluoro-2-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the benzaldehyde ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H3BrFNO3 |
|---|---|
Poids moléculaire |
248.01 g/mol |
Nom IUPAC |
3-bromo-4-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-6-5(9)2-1-4(3-11)7(6)10(12)13/h1-3H |
Clé InChI |
NILCQIUBFULTOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C=O)[N+](=O)[O-])Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


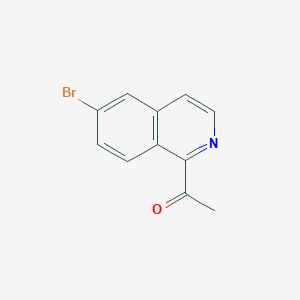


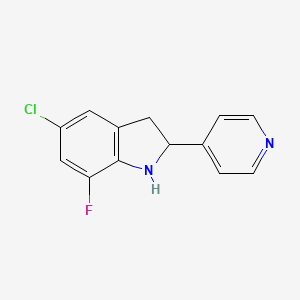

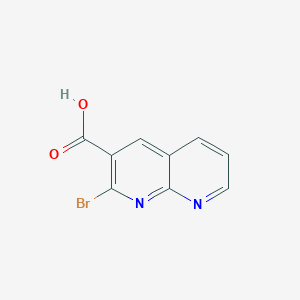

![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
